
Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Overview
Description
Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, also known as ethyl 2-(4-fluoro-2-nitrobenzoyl) malonate or ethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, is a chemical compound with a molecular formula C14H13FNO7. It has a molecular weight of 327.27 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14FNO7/c1-3-22-13 (18)11 (14 (19)23-4-2)12 (17)9-6-5-8 (15)7-10 (9)16 (20)21/h5-7,11H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.27 g/mol .Scientific Research Applications
Synthesis of Tryptophan Precursors and Indole Derivatives : Research by Tanaka, Yasuo, and Torii (1989) demonstrated the use of 2-(2-Nitrophenyl)-1,3-propanediol in the synthesis of potent tryptophan precursors and various indole derivatives, which are important in pharmaceutical and chemical research (Tanaka, Yasuo, & Torii, 1989).
Crystal Structure and Molecular Conformation Analysis : Studies by Meskini et al. (2010) on related compounds illustrate the significance of crystal structure analysis in understanding molecular conformations, which is crucial in drug design and material science (Meskini et al., 2010).
Preparation of Optically Active Serinol Monobenzoates : Research by Sugiyama, Inoue, and Ishii (2003) focused on the mono-O-acylation of amino-1,3-propanediol with 4-nitrobenzoyl chloride, leading to the synthesis of optically active compounds. This is significant in stereochemistry and for applications in asymmetric synthesis (Sugiyama, Inoue, & Ishii, 2003).
Synthesis of Nitro-substituted Derivatives and Their Toxicological Studies : Pero, Babiarz-Tracy, and Fondy (1977) researched the synthesis of nitro-substituted derivatives and explored their toxicological properties. This research is pertinent in understanding the safety and environmental impact of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
Development of New Fluorinated Compounds for Medical Imaging : Wang, Davis, Gao, and Zheng (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, highlighting the compound's potential in medical diagnostics and imaging (Wang, Davis, Gao, & Zheng, 2014).
Formation of Fluorinated Compounds in Organic Chemistry : Opekar, Pohl, Beran, Rulíšek, and Beier (2014) synthesized and studied Diethyl fluoronitromethylphosphonate, demonstrating its application in nucleophilic fluoroalkyl additions. This research provides insights into novel fluorinated compound formations, valuable in organic and medicinal chemistry (Opekar et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIJHWWDSEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)

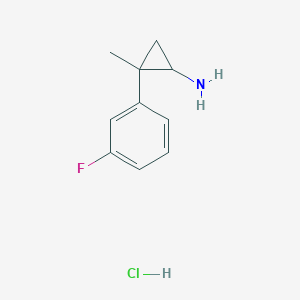


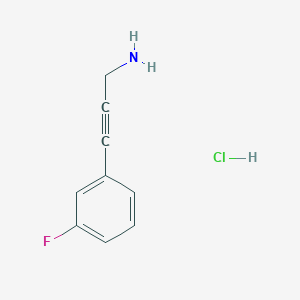

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
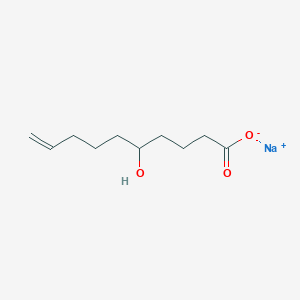
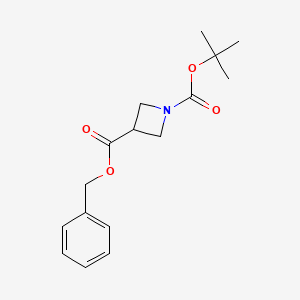
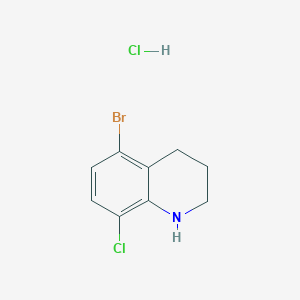
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

